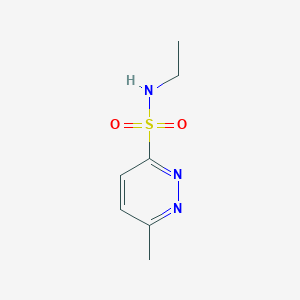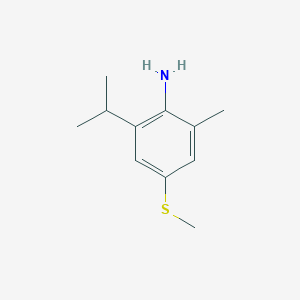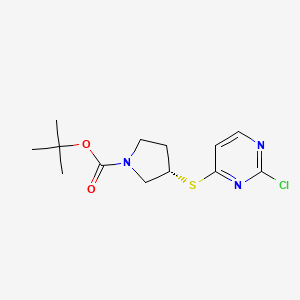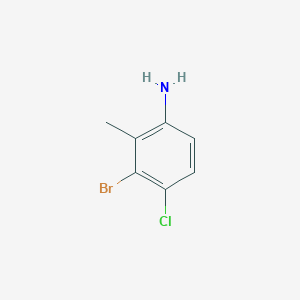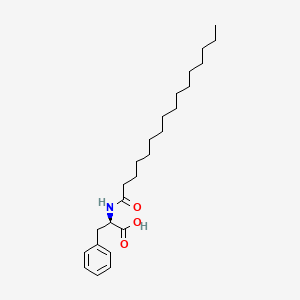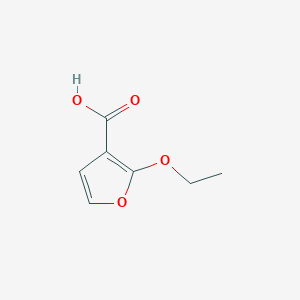
2-ethoxyfuran-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyfuran-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. It features a furan ring substituted with an ethoxy group and a carboxyl group. Carboxylic acids are characterized by the presence of a carboxyl functional group (-COOH), which imparts acidic properties to the molecule. The furan ring, a five-membered aromatic ring containing one oxygen atom, adds unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyfuran-3-carboxylic acid can be synthesized through various methods:
Oxidation of Furan Derivatives: One common method involves the oxidation of 2-ethoxyfuran using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Hydrolysis of Esters: Another method involves the hydrolysis of ethyl 2-ethoxyfuran-3-carboxylate using aqueous acid or base to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of ketones or higher carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted furan derivatives
Scientific Research Applications
2-Ethoxyfuran-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxyfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- 2-Methoxyfuran-3-carboxylic acid
- 2-Propoxyfuran-3-carboxylic acid
Uniqueness
2-Ethoxyfuran-3-carboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-ethoxyfuran-3-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-2-10-7-5(6(8)9)3-4-11-7/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
XQUGHXNCOWBFIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



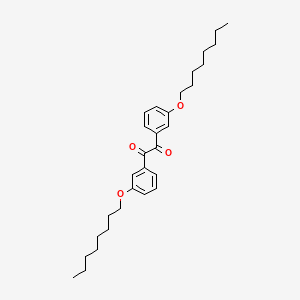
![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
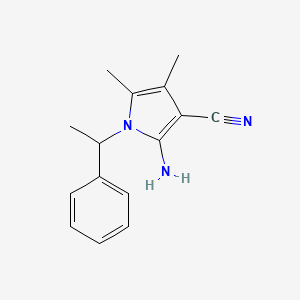

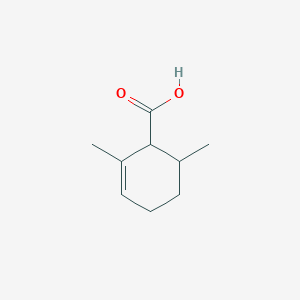
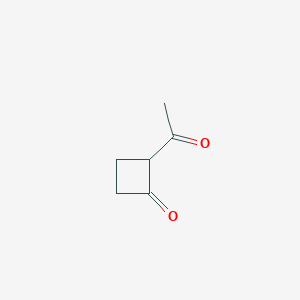
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)

